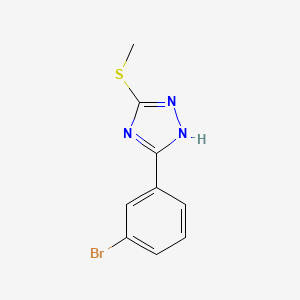
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-(3-Bromophenyl)-3-(methylsulfinyl)-1H-1,2,4-triazole or 5-(3-Bromophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole.
Reduction: 5-Phenyl-3-(methylsulfanyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-(4-Bromophenyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.
Uniqueness: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
924663-95-6 |
|---|---|
Molecular Formula |
C9H8BrN3S |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c1-14-9-11-8(12-13-9)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,11,12,13) |
InChI Key |
QYLHXYONWUNDLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















